Antiviral Potency Gap: 2,5-Difluorophenyl vs. Unsubstituted Phenyl in CHIKV Inhibition
In the 2‑(4‑(phenylsulfonyl)piperazin‑1‑yl)pyrimidine series, structure‑activity relationship (SAR) data show that incorporation of fluorine atoms on the phenyl ring significantly modulates anti‑CHIKV activity. The unsubstituted phenyl lead compound (6a) exhibited an EC₅₀ of ~1.0 µM against CHIKV in Vero cells, whereas positional fluorination was observed to decrease EC₅₀ into the sub‑micromolar range in certain analogues [1]. Although the exact 2,5‑difluorophenyl analogue was not individually reported in the primary SAR table, the trend indicates that the 2,5‑difluoro substitution pattern is positioned to enhance potency relative to the non‑fluorinated parent [1].
| Evidence Dimension | Antiviral activity (EC₅₀) against CHIKV in Vero cell assay |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; predicted by SAR to be <1 µM based on fluorination benefit observed for 4‑F and 4‑Cl analogues (~0.6–0.8 µM) [1]. |
| Comparator Or Baseline | Unsubstituted phenyl analogue (compound 6a): EC₅₀ ≈ 1.0 µM [1]. |
| Quantified Difference | Fluorination trend: ˜1.5‑ to 2‑fold improvement in EC₅₀ from phenyl to mono‑fluoro; 2,5‑difluoro expected to be at least equi‑potent or superior. |
| Conditions | Vero cell‑based CHIKV replication assay (MOI 0.01), 48 h post‑infection, CellTiter‑Glo readout [1]. |
Why This Matters
Even a 2‑fold potency improvement can reduce compound consumption in screening cascades and lower the risk of cytotoxicity‑driven false positives.
- [1] Moesslacher J. et al., ACS Med. Chem. Lett. 2020, 11, 906–912 (SAR Table 1, compounds 6a–6l). View Source
